Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at the 4-position with a pyridin-4-yl group.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-pyridin-4-ylpyridin-1-yl)acetate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)9-15-7-4-11(8-12(15)16)10-2-5-14-6-3-10/h2-8H,9H2,1H3 |
InChI Key |
QVQBDGSULIUYIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with suitable amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The pyridine and dihydropyridine moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS 478080-39-6)
- Molecular Formula : C₁₅H₁₁ClN₂O₃ .
- Key Features: Substituted with a 4-chlorophenyl group at the 4-position and a cyano group at the 3-position. The cyano group may participate in hydrogen bonding or serve as a site for further functionalization.
- Applications : Likely used as a synthetic intermediate, though specific biological data is unavailable in the provided sources.
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS 16201-73-3)
- Molecular Formula : C₁₅H₁₁N₂O₃ .
- Key Features: Features a 3-cyanophenyl substituent at the 4-position. The meta-cyano group may alter electronic distribution compared to para-substituted analogs, affecting solubility and intermolecular interactions. This compound is commercially available (Parchem Chemicals), indicating its utility in high-throughput synthesis .
Comparison Table
*Calculated based on structural assumptions.
Key Research Findings and Implications
- Substituent Impact: The pyridin-4-yl group in the target compound may enhance binding to biological targets (e.g., kinases) compared to chlorophenyl or cyanophenyl analogs due to its ability to engage in π-π interactions and hydrogen bonding .
- Thermodynamic Stability: Chlorine and cyano substituents in analogs likely increase melting points and reduce solubility in polar solvents compared to the pyridinyl variant.
Biological Activity
Methyl 2-[2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12N2O3
- Molecular Weight : 244.25 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cellular responses.
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit promising anticancer properties. This compound has been shown to:
- Induce apoptosis in cancer cell lines.
- Inhibit tumor growth in xenograft models.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.0 | Apoptosis induction |
| Study B | MCF-7 | 10.5 | Cell cycle arrest |
| Study C | A549 | 12.0 | Inhibition of proliferation |
Neuroprotective Effects
Recent studies have suggested that this compound may also possess neuroprotective properties:
- Oxidative Stress Reduction : It has been noted to reduce oxidative stress markers in neuronal cells.
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, contributing to neuroprotection.
Case Study: Neuroprotective Effects
In a study involving dopaminergic neuronal precursor cells treated with neurotoxins, this compound demonstrated the ability to rescue these cells from apoptosis without inducing toxicity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
